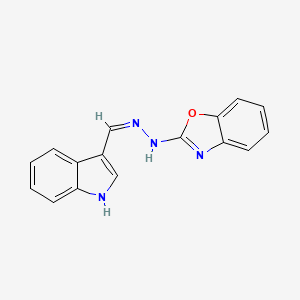![molecular formula C12H12BrN3OS B3721072 5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}](/img/structure/B3721072.png)
5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}
Descripción general
Descripción
5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a hydrazone derivative that has been synthesized using different methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been proposed that the compound inhibits the growth of bacteria by targeting their cell wall synthesis.
Biochemical and Physiological Effects:
5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} has been found to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of glucose and cholesterol in diabetic rats. The compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} in lab experiments is its potential use in the development of new drugs for the treatment of cancer, bacterial infections, diabetes, and Alzheimer's disease. However, the compound has some limitations, such as its low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}. One direction is to study the compound's potential use in combination with other drugs to enhance its therapeutic efficacy. Another direction is to investigate the compound's mechanism of action in more detail to identify its molecular targets. Additionally, the development of new synthesis methods for the compound may lead to the discovery of more potent analogs with improved properties.
Aplicaciones Científicas De Investigación
5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} has been studied for its potential applications in various fields. It has been found to exhibit antitumor activity against different cancer cell lines. The compound has also been tested for its antibacterial activity against different bacterial strains. Moreover, it has been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
Propiedades
IUPAC Name |
(2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-7(9-3-5-10(13)6-4-9)15-16-12-14-11(17)8(2)18-12/h3-6,8H,1-2H3,(H,14,16,17)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPBWNLDCZECRE-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN=C(C)C2=CC=C(C=C2)Br)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C(/C)\C2=CC=C(C=C2)Br)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzonitrile](/img/structure/B3720990.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3720992.png)
![methyl 5-[3-(allyloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3721003.png)

![N'-[3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ylidene]isonicotinohydrazide](/img/structure/B3721011.png)
![N-{2-[2-(3,5-dichloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B3721019.png)
![N'-[3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ylidene]nicotinohydrazide](/img/structure/B3721024.png)
![N-(4-butylphenyl)-2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B3721031.png)
![2-[(4-hydroxy-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B3721039.png)

![2-fluorobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3721065.png)
![3-[2-(3-bromophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721079.png)
![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(2-furyl)ethylidene]hydrazone}](/img/structure/B3721086.png)
![(2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3721092.png)